Cas no 24977-38-6 (1H-Pyrazolo[3,4-b]pyrazine)
1H-Pyrazolo[3,4-b]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 4,7-DIAZA-1H-INDAZOLE
- 1H-pyrazolo[3,4-b]pyrazine
- 2H-Pyrazolo[3,4-b]pyrazine
- 7H-Pyrazolo[3,4-b]pyrazine
- pyrazolopyrazine
- AB55841
- AB0023884
- AM20070426
- W5037
- 1H-Pyrazolo[3,4-b]pyrazine
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- Inchi: 1S/C5H4N4/c1-2-7-5-4(6-1)3-8-9-5/h1-3H,(H,7,8,9)
- InChI Key: DDZGQYREBDXECY-UHFFFAOYSA-N
- SMILES: N1C2C(C=N1)=NC=CN=2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- XLogP3: -0.2
- Topological Polar Surface Area: 54.5
1H-Pyrazolo[3,4-b]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099002537-5g |
2H-Pyrazolo[3,4-b]pyrazine |
24977-38-6 | 95% | 5g |
$1313.20 | 2023-09-02 | |
| Alichem | A099002537-10g |
2H-Pyrazolo[3,4-b]pyrazine |
24977-38-6 | 95% | 10g |
$2336.96 | 2023-09-02 | |
| Alichem | A099002537-25g |
2H-Pyrazolo[3,4-b]pyrazine |
24977-38-6 | 95% | 25g |
$3676.96 | 2023-09-02 |
1H-Pyrazolo[3,4-b]pyrazine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1H-Pyrazolo[3,4-b]pyrazine
1H-Pyrazolo[3,4-b]pyrazine (CAS No. 24977-38-6): A Versatile Heterocyclic Compound with Emerging Applications
1H-Pyrazolo[3,4-b]pyrazine (CAS No. 24977-38-6) is a nitrogen-rich heterocyclic compound that has gained significant attention in recent years due to its unique structural features and diverse applications in pharmaceutical research, material science, and agrochemical development. This bicyclic system, belonging to the pyrazolo-pyrazine family, offers remarkable molecular flexibility that makes it an attractive scaffold for drug discovery and functional materials.
The growing interest in 1H-Pyrazolo[3,4-b]pyrazine derivatives stems from their ability to interact with various biological targets, particularly in the development of kinase inhibitors. Researchers have identified this core structure as a privileged scaffold in medicinal chemistry, with potential applications in treating inflammatory diseases, cancer, and metabolic disorders. The compound's pyrazine-pyrazole fusion creates a planar, electron-deficient system that facilitates π-π stacking interactions crucial for biological activity.
Recent studies highlight the importance of 1H-Pyrazolo[3,4-b]pyrazine-based compounds in addressing current healthcare challenges. The COVID-19 pandemic has accelerated research into broad-spectrum antiviral agents, and several research groups are exploring pyrazolo-pyrazine derivatives as potential candidates. Additionally, the rise of antibiotic resistance has renewed interest in novel antimicrobial scaffolds, where this heterocyclic system shows promise due to its ability to disrupt bacterial protein synthesis.
In material science, 1H-Pyrazolo[3,4-b]pyrazine serves as a building block for organic semiconductors and light-emitting materials. Its rigid, conjugated structure makes it suitable for developing organic electronic devices, particularly in OLED technology where researchers seek more efficient blue-emitting materials. The compound's electron-accepting properties also make it valuable in designing donor-acceptor systems for photovoltaic applications.
The synthesis of 1H-Pyrazolo[3,4-b]pyrazine derivatives typically involves cyclization reactions of appropriately substituted pyrazole or pyrazine precursors. Recent advancements in green chemistry have led to more sustainable synthetic routes, including microwave-assisted reactions and catalyst-free conditions, addressing the pharmaceutical industry's growing demand for environmentally friendly processes. These developments have significantly improved the accessibility of pyrazolo-pyrazine compounds for research and development purposes.
Market analysis indicates steady growth in demand for 1H-Pyrazolo[3,4-b]pyrazine and its derivatives, particularly from the pharmaceutical sector. The global market for heterocyclic compounds in drug discovery is projected to expand significantly, driven by increased R&D investment in targeted therapies. Several patent applications filed in recent years demonstrate the commercial potential of this scaffold, with particular interest in its application for kinase inhibitors and anti-inflammatory agents.
From a regulatory perspective, 1H-Pyrazolo[3,4-b]pyrazine is generally considered safe for research purposes when handled according to standard laboratory protocols. Its non-toxic nature at typical research quantities makes it an attractive candidate for further development. However, researchers should always consult the latest safety data sheets and conduct proper risk assessments before working with this or any chemical compound.
The future of 1H-Pyrazolo[3,4-b]pyrazine research appears promising, with several directions emerging. Computational chemistry and AI-assisted drug design are increasingly being employed to predict the biological activity of novel derivatives, potentially accelerating the discovery process. Additionally, the integration of this scaffold into metal-organic frameworks (MOFs) and other advanced materials represents an exciting frontier in materials science.
For researchers interested in working with 1H-Pyrazolo[3,4-b]pyrazine, several commercial suppliers offer the compound in various quantities and purity grades. When sourcing this material, it's essential to verify the CAS number (24977-38-6) to ensure product authenticity. Analytical techniques such as HPLC, NMR, and mass spectrometry are typically used for quality control and characterization of pyrazolo-pyrazine compounds.
In conclusion, 1H-Pyrazolo[3,4-b]pyrazine represents a versatile and increasingly important heterocyclic system with applications spanning multiple scientific disciplines. Its unique structural features, combined with growing understanding of its pharmacological potential, position this compound as a valuable tool in modern chemical research and development. As synthetic methodologies continue to improve and biological screening becomes more sophisticated, we can expect to see more innovative applications of this fascinating molecular scaffold in the coming years.
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